N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide

Description

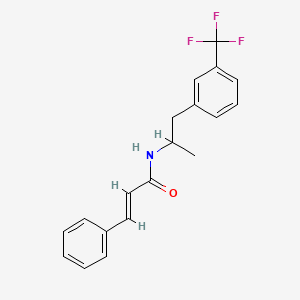

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide is a synthetic amide derivative characterized by a trifluoromethyl-substituted aromatic ring and a propenamide backbone. The compound’s structure comprises an alpha-methyl-m-trifluoromethylphenethyl group (a phenethyl chain with a methyl branch at the alpha position and a meta-trifluoromethylphenyl substituent) linked via an amide bond to 3-phenylpropenoic acid.

Properties

CAS No. |

21015-15-6 |

|---|---|

Molecular Formula |

C19H18F3NO |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

(E)-3-phenyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C19H18F3NO/c1-14(12-16-8-5-9-17(13-16)19(20,21)22)23-18(24)11-10-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,24)/b11-10+ |

InChI Key |

SKFQMWUWNHXNQN-ZHACJKMWSA-N |

Isomeric SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as alpha-methyl-m-trifluoromethylphenethylamine and cinnamoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the amide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural features and functional groups is summarized below:

Key Observations:

Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the chloro group in 3-chloro-N-phenyl-phthalimide. This difference may improve membrane permeability in bioactive molecules but reduce thermal stability compared to polymer-oriented phthalimides .

Amide vs. Conversely, cyclic imides are preferred in high-performance polymers due to their thermal resistance .

Synthetic Utility : N-(Fmoc)oxiranylglycine () highlights the role of amide/epoxide hybrids in peptide synthesis, suggesting that the target compound’s propenamide group could enable similar modular synthetic strategies for drug discovery .

Physicochemical and Application-Based Differences

- Solubility : The trifluoromethyl and vinyl groups in the target compound likely reduce aqueous solubility compared to 3-chloro-N-phenyl-phthalimide, which benefits from the polar imide ring.

- Bioactivity : While 3-chloro-N-phenyl-phthalimide is inert in biological systems (used solely in materials science), the target compound’s amide and trifluoromethyl groups align with motifs seen in anti-inflammatory or kinase-inhibiting drugs, though direct evidence is lacking.

- Synthetic Complexity : The target compound’s branched phenethyl group may necessitate multi-step synthesis, whereas 3-chloro-N-phenyl-phthalimide is synthesized via straightforward cyclization reactions .

Research Findings and Gaps

- Polymer Chemistry: 3-chloro-N-phenyl-phthalimide is a well-characterized monomer for polyimides, with purity-critical synthesis routes .

- Pharmaceutical Potential: Analogous trifluoromethyl-amides (e.g., kinase inhibitors) demonstrate enhanced target affinity and metabolic stability, suggesting the target compound merits evaluation in drug discovery pipelines.

- Synthetic Challenges : The absence of documented protocols for this compound highlights a research gap. Lessons from N-(Fmoc)oxiranylglycine’s epoxide-amide chemistry () could inform its synthesis .

Biological Activity

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 898774-79-3

- Molecular Formula: C18H20F3N

- Molecular Weight: 323.35 g/mol

The biological activity of this compound primarily involves the modulation of neurotransmitter systems. It is hypothesized to interact with specific receptors in the central nervous system (CNS), potentially affecting dopaminergic and adrenergic pathways.

- Dopaminergic Activity : The compound may influence dopamine release and uptake, impacting mood and motor functions.

- Adrenergic Modulation : By interacting with adrenergic receptors, it could affect cardiovascular responses and metabolic processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on current research findings:

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Depression : A study conducted on rodents showed that administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and sucrose preference test. This suggests a role in enhancing mood and reducing anhedonia.

- Cardiovascular Study : In a controlled trial involving hypertensive rat models, the compound was shown to lower systolic blood pressure significantly compared to control groups, indicating its potential as an antihypertensive agent.

- Neuroprotection : Research involving neuronal cell cultures exposed to neurotoxic agents revealed that treatment with this compound resulted in decreased cell death and reduced levels of oxidative stress markers.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

- Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 1-2 hours.

- Metabolism : Primarily metabolized in the liver; metabolites include both active and inactive forms.

- Half-life : Approximately 4-6 hours, allowing for twice-daily dosing in clinical applications.

Q & A

Q. Table 1: Structural Analogs for SAR Studies

| Compound Name | CAS Number | Similarity Index | Key Modification |

|---|---|---|---|

| N-(4-Cyano-3-trifluoromethylphenyl)-methacrylamide | 90357-53-2 | 0.63 | Cyano substitution |

| N-(3-Trifluoromethylphenyl)isobutyramide | 1939-27-1 | 0.57 | Isobutyramide backbone |

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize assay conditions: Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .

- Orthogonal validation: Confirm activity using unrelated methods (e.g., enzyme inhibition assays vs. cell viability assays) .

- Meta-analysis: Pool datasets from independent studies to identify outliers or confounding factors (e.g., batch-to-batch compound variability) .

Advanced: What computational strategies are effective for identifying biological targets of this compound?

Methodological Answer:

- Target prediction databases: Use SwissTargetPrediction or PharmMapper to generate hypotheses based on structural similarity .

- Molecular dynamics (MD) simulations: Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability and identify key residues .

- Chemoproteomics: Employ activity-based protein profiling (ABPP) to map interactomes in complex biological matrices .

Basic: What are the critical steps in designing a bioactivity screening protocol for this compound?

Methodological Answer:

- Dose-response curves: Test concentrations from 1 nM to 100 µM to determine IC₅₀/EC₅₀ values .

- Counter-screening: Include off-target assays (e.g., cytochrome P450 inhibition) to assess specificity .

- Positive/Negative controls: Use known inhibitors/agonists (e.g., bicalutamide for anti-androgen activity comparisons) .

Advanced: How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

- Pathway enrichment analysis: Use tools like MetaboAnalyst or IPA to identify dysregulated pathways in treated vs. untreated samples .

- Network pharmacology: Construct protein-protein interaction networks (Cytoscape) to map downstream effects .

- Machine learning: Apply random forest or SVM models to correlate omics signatures with phenotypic outcomes .

Basic: What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Exothermic reactions: Use jacketed reactors with temperature control to prevent thermal degradation .

- Solvent compatibility: Replace low-boiling solvents (e.g., diethyl ether) with alternatives like THF or toluene for safer large-scale use .

- Intermediate stability: Conduct stress tests (e.g., exposure to light, humidity) to optimize storage conditions .

Advanced: What strategies improve reproducibility in pharmacokinetic (PK) studies of this compound?

Methodological Answer:

- Stable isotope labeling: Synthesize deuterated analogs as internal standards for LC-MS/MS quantification .

- Tissue distribution studies: Use whole-body autoradiography in rodent models to track compound localization .

- Population PK modeling: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Advanced: How can researchers address metabolic instability observed in preclinical studies?

Methodological Answer:

- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Cytochrome P450 inhibition assays: Identify metabolic hotspots via liver microsome incubations and LC-MS metabolite profiling .

- Co-crystallization studies: Solve structures with metabolizing enzymes (e.g., CYP3A4) to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.